Bienvenue dans la boutique en ligne BenchChem!

BRD4770

Pancreatic Cancer Cellular Senescence Apoptosis

BRD4770 is a SAM-competitive G9a/PRC2 inhibitor prodrug (methyl ester) that uniquely induces senescence without activating caspase-3/7, enabling clean dissection of senescence pathways in pancreatic cancer models. Its well-defined selectivity (profiled against 10 HMTases, 9 HDACs, 100 kinases) minimizes off-target noise, while its distinct ferroptosis-inhibitory activity (independent of EHMT2) makes it indispensable for oxidative stress and cardiovascular studies. Other G9a probes cannot replicate these phenotypes.

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
CAS No. 1374601-40-7
Cat. No. B612157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4770
CAS1374601-40-7
SynonymsBRD4770;  BRD-4770;  BRD 4770.
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4
InChIInChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29)
InChIKeyUCGWYCMPZXDHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD4770 (1374601-40-7) Technical Baseline: G9a Histone Methyltransferase Inhibitor


BRD4770 (CAS 1374601-40-7) is a cell-permeable, SAM-competitive inhibitor of the histone methyltransferases G9a (EHMT2) and PRC2, with reported IC50 values of ≤6.3 µM in biochemical assays . It acts as a methyl ester prodrug, converted intracellularly to the active metabolite BRD9539, which mediates the observed cellular effects [1]. BRD4770 is primarily utilized as a chemical probe for investigating the roles of G9a-mediated H3K9 methylation in cellular senescence, cancer biology, and ferroptosis [2].

Why In-Class Substitution with Other G9a Inhibitors Fails: Key Differentiators for BRD4770


While many G9a inhibitors (e.g., BIX-01294, UNC0638, A-366) target the same enzyme, they exhibit critical differences in mechanism, selectivity, and biological outcomes that preclude simple interchangeability. For instance, BRD4770 functions as a SAM-competitive prodrug , whereas UNC0638 and A-366 are substrate-competitive inhibitors with significantly higher biochemical potency but divergent cellular effects [1]. Critically, BRD4770 uniquely induces senescence without apoptosis in PANC-1 cells, a phenotype not observed with BIX-01294 or UNC0638 at comparable concentrations [2]. Furthermore, recent evidence demonstrates BRD4770 possesses an off-target ferroptosis-inhibitory activity independent of EHMT2 inhibition, a feature not shared by other G9a probes [3]. These distinctions underscore that selecting a G9a inhibitor for a specific research question requires careful consideration of these differential properties.

BRD4770 Quantitative Differentiation Evidence: Direct Comparator Analysis


Cellular Senescence Induction without Apoptosis: A Phenotypic Distinction from BIX-01294 and UNC0638

In a direct head-to-head comparison in PANC-1 pancreatic adenocarcinoma cells, treatment with 10 µM BRD4770 for 72 hours did not induce caspase-3/7 activation, a marker of apoptosis. In stark contrast, the G9a inhibitors BIX-01294 and UNC0638 both induced robust caspase-3/7 activity at the same concentration (10 µM) over the same 72-hour period [1]. This demonstrates that BRD4770's cellular mechanism is fundamentally different from these comparators, leading to senescence rather than apoptotic cell death [2].

Pancreatic Cancer Cellular Senescence Apoptosis

Mechanistic Differentiation: SAM-Competitive Prodrug vs. Substrate-Competitive Inhibitors

BRD4770 is a methyl ester prodrug that requires intracellular conversion to the active metabolite BRD9539 to exert its effects, whereas BIX-01294 and UNC0638 are direct-acting, substrate-competitive inhibitors [1]. BRD4770 is a SAM-competitive inhibitor, while most other G9a inhibitors are substrate-competitive [2]. This mechanistic difference results in distinct effects on H3K9 methylation patterns. Mass spectrometry analysis showed that both BRD4770 and BIX-01294 decreased H3K9 di- and trimethylation, but BIX-01294 uniquely increased unmodified H3K9, a finding not observed with BRD4770 [3].

Epigenetics Enzyme Mechanism Drug Discovery

Selectivity Profile Against a Broad Panel of Epigenetic and Non-Epigenetic Targets

BRD4770 (via its active metabolite BRD9539) demonstrates a defined selectivity profile. It inhibits G9a and PRC2 with IC50 values ≤6.3 µM, but displays little to no activity against a panel of 10 other histone methyltransferases, 9 histone deacetylases, and 100 cellular kinases . Specifically, no activity was detected against SUV39H1 or DNMT1 at concentrations up to 40 µM, and only partial activity (approx. 50% inhibition) was observed against NSD2 at 40 µM [1]. In contrast, while UNC0638 and A-366 exhibit superior biochemical potency against G9a (IC50 < 15 nM and 3.3 nM, respectively), their selectivity across this broader panel of epigenetic and non-epigenetic targets has been less extensively characterized in a single, unified study, leaving potential off-target liabilities less defined compared to BRD4770's well-documented selectivity profile [2].

Selectivity Off-Target Effects Chemical Probe

Novel Ferroptosis Inhibitory Activity Distinct from EHMT2 Inhibition

Recent studies have uncovered a novel, EHMT2-independent activity for BRD4770 as a potent ferroptosis inhibitor [1]. In a model of aortic dissection, BRD4770 demonstrated a protective effect against ferroptosis equivalent to Ferrostatin-1 at its optimal concentration [2]. Furthermore, BRD4770 was shown to inhibit vascular smooth muscle cell (VSMC) proliferation via suppression of SUV39H2, not EHMT2, leading to G2/M cell cycle arrest [3]. This off-target activity is not a class effect; other well-characterized G9a inhibitors like BIX-01294 and UNC0638 have not been reported to exhibit significant ferroptosis-inhibitory properties in similar models, highlighting a unique, potentially therapeutically relevant dimension for BRD4770 [4].

Ferroptosis Cardiovascular Disease Off-Target Activity

Optimal Research and Industrial Application Scenarios for BRD4770


Investigating G9a-Dependent Senescence Without Apoptotic Confounding

BRD4770 is uniquely suited for studies aiming to dissect the role of G9a-mediated H3K9 methylation in cellular senescence, particularly in pancreatic cancer models. Its ability to induce a robust senescent phenotype without triggering apoptosis (as evidenced by lack of caspase-3/7 activation) [1] allows for clean separation of senescence pathways from apoptotic cell death. This is in contrast to BIX-01294 or UNC0638, which induce apoptosis at similar concentrations, confounding the analysis of senescence-specific mechanisms [2].

Probing SAM-Competitive vs. Substrate-Competitive Mechanisms of G9a Inhibition

Researchers aiming to understand the functional consequences of different modes of enzyme inhibition should select BRD4770 as their SAM-competitive probe. Its distinct effect on the unmodified H3K9 state, compared to the substrate-competitive inhibitor BIX-01294 [3], provides a unique tool for investigating how cofactor vs. substrate competition alters downstream chromatin dynamics and gene expression programs.

Exploring EHMT2-Independent Ferroptosis Regulation and Vascular Biology

Given its potent ferroptosis-inhibitory activity, which is independent of its primary target EHMT2 [4], BRD4770 is the compound of choice for studies focused on oxidative stress, ferroptotic cell death, and related cardiovascular pathologies (e.g., aortic dissection, doxorubicin-induced cardiotoxicity). In these contexts, other G9a inhibitors lacking this off-target activity would not be suitable substitutes, as they would fail to recapitulate the protective effects observed with BRD4770 [5].

Use as a Chemical Probe with a Comprehensively Characterized Selectivity Profile

In phenotypic screening or target validation campaigns where minimizing off-target noise is paramount, BRD4770 offers a significant advantage. Its selectivity has been rigorously assessed against a broad panel of 10 HMTases, 9 HDACs, and 100 kinases . This well-defined profile allows for greater confidence that observed cellular phenotypes are primarily driven by G9a/PRC2 inhibition, unlike less thoroughly profiled alternatives [6].

Quote Request

Request a Quote for BRD4770

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.